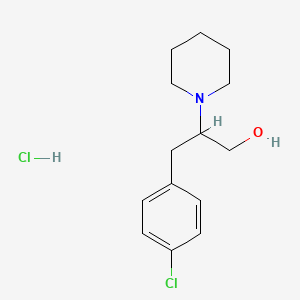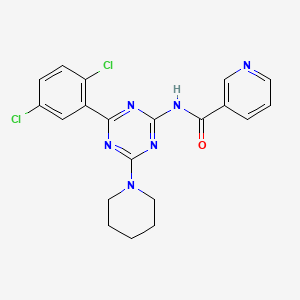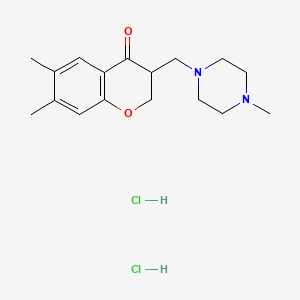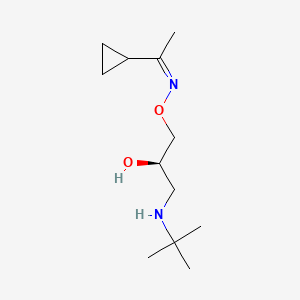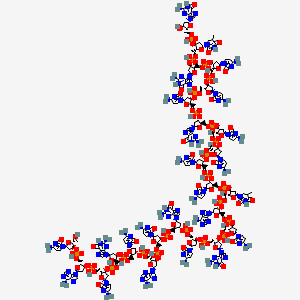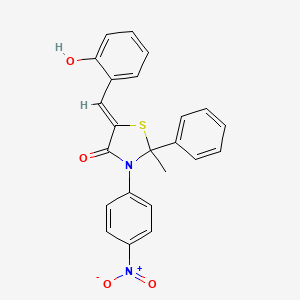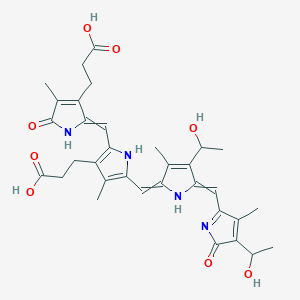
Hematobiliverdin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematobiliverdin is a derivative of hematohemin IX, formed through the oxidative cleavage of hematohemin IX. This compound is notable for its role in the metabolic pathway of heme degradation, where it serves as an intermediate product before being further reduced to bilirubin. This compound is of significant interest in biochemical research due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hematobiliverdin can be synthesized through the chemical and enzymatic oxidation of hematohemin IX. The process involves oxidative cleavage in a pyridine solution in the presence of ascorbic acid, followed by esterification with boron trifluoride/methanol. This method yields various this compound esters .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthetic route involving oxidative cleavage and esterification provides a foundational approach that could be scaled up with appropriate modifications to reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Hematobiliverdin undergoes several types of chemical reactions, including:
Oxidation: The initial formation of this compound from hematohemin IX involves oxidative cleavage.
Esterification: The product of the oxidation reaction can be further esterified to form various esters of this compound.
Common Reagents and Conditions:
Oxidation: Pyridine solution, ascorbic acid.
Esterification: Boron trifluoride/methanol.
Major Products: The major products formed from these reactions include different esters of this compound, such as dimethyl esters and monomethyl ethers .
Wissenschaftliche Forschungsanwendungen
Hematobiliverdin has several applications in scientific research:
Chemistry: It serves as a model compound for studying the oxidative cleavage of heme and related structures.
Biology: this compound is an intermediate in the heme degradation pathway, making it relevant for studies on heme metabolism and related enzymatic processes.
Medicine: Understanding the role of this compound in heme metabolism can provide insights into conditions related to heme degradation, such as jaundice.
Wirkmechanismus
Hematobiliverdin exerts its effects through its role in the heme degradation pathway. The enzymatic oxidation of hematohemin IX by heme oxygenase produces this compound, which is then reduced by biliverdin reductase to form bilirubin. This pathway is crucial for the breakdown and recycling of heme, a component of hemoglobin and other heme-containing proteins .
Vergleich Mit ähnlichen Verbindungen
Biliverdin: Another intermediate in the heme degradation pathway, biliverdin is structurally similar to hematobiliverdin but differs in its formation and reduction processes.
Bilirubin: The final product of heme degradation, bilirubin is formed from the reduction of biliverdin and is well-known for its role in jaundice.
Uniqueness: this compound is unique in its specific formation through the oxidative cleavage of hematohemin IX and its subsequent role as a substrate for biliverdin reductase. This distinguishes it from other heme degradation intermediates .
Eigenschaften
CAS-Nummer |
83504-29-4 |
|---|---|
Molekularformel |
C33H38N4O8 |
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
3-[2-[[3-(2-carboxyethyl)-5-[[4-(1-hydroxyethyl)-5-[[4-(1-hydroxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-3-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O8/c1-14-20(7-9-28(40)41)25(13-26-21(8-10-29(42)43)15(2)32(44)37-26)34-22(14)11-23-16(3)30(18(5)38)27(35-23)12-24-17(4)31(19(6)39)33(45)36-24/h11-13,18-19,34-35,38-39H,7-10H2,1-6H3,(H,37,44)(H,40,41)(H,42,43) |
InChI-Schlüssel |
KGPPAFCLGBGMJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C(C)O)N3)C(C)O)C)C)CCC(=O)O)NC1=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



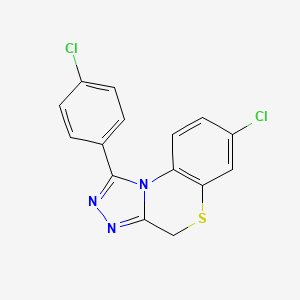

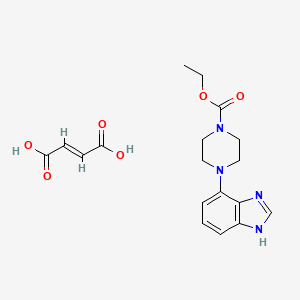
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
